Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Description

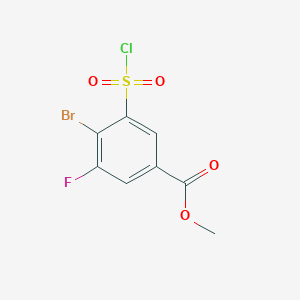

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a halogenated aromatic ester with a unique substitution pattern. Its structure includes a bromine atom at position 4, a highly reactive chlorosulfonyl (-SO₂Cl) group at position 3, and a fluorine atom at position 5 (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the versatility of the chlorosulfonyl group, which enables nucleophilic substitution or further functionalization .

Properties

IUPAC Name |

methyl 4-bromo-3-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-5(11)7(9)6(3-4)16(10,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAAFJAHZIQKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249508-42-6 | |

| Record name | methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Aromatic Substitution and Functionalization

a. Starting Material Selection

The synthesis typically begins with a suitably substituted benzoic acid derivative, such as methyl 3-fluoro-4-hydroxybenzoate or methyl 4-hydroxybenzoate, which provides the fluorine and ester functionalities. The hydroxyl group serves as a precursor for further sulfonylation or chlorosulfonylation.

Selective bromination of the aromatic ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids, under controlled temperature conditions to ensure regioselectivity at the 4-position.

Fluorination can be introduced via electrophilic fluorinating agents like Selectfluor or via nucleophilic substitution of suitable leaving groups, depending on the precursor's substitution pattern.

Chlorosulfonylation Process

The key step involves introducing the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring:

| Step | Reagents & Conditions | Description |

|---|---|---|

| Chlorosulfonylation | Chlorosulfonic acid (ClSO₃H), temperature control (0–25°C) | Aromatic ring undergoes electrophilic substitution with chlorosulfonic acid, preferentially at the ortho or para positions relative to existing substituents, to afford chlorosulfonylbenzoic derivatives. |

Research Findings:

A method detailed in the literature involves reacting methyl 4-hydroxybenzoate with chlorosulfonic acid under controlled temperature to obtain methyl 4-hydroxy-3-(chlorosulfonyl)benzoate, which can be subsequently brominated at the 4-position.

Bromination at the 4-Position

Following chlorosulfonylation, selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS):

| Condition | Reagents | Outcome |

|---|---|---|

| Bromination | NBS, radical initiator (AIBN), solvent (e.g., carbon tetrachloride or acetonitrile), temperature (0–25°C) | Selective substitution at the 4-position, yielding methyl 4-bromo-3-(chlorosulfonyl)benzoate. |

Note: The presence of the chlorosulfonyl group influences regioselectivity, favoring substitution at the para position.

Purification and Characterization

The crude product is purified via recrystallization or column chromatography, ensuring high purity for subsequent steps. Characterization includes NMR, IR, and mass spectrometry to confirm the structure.

Summary Data Table of Preparation Methods

| Step | Reagents | Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| Aromatic halogenation | NBS, radical initiator | 0–25°C, inert atmosphere | Bromination at 4-position | ~70–80% yield |

| Chlorosulfonylation | Chlorosulfonic acid | 0–25°C | Introduction of chlorosulfonyl group | ~60–70% yield |

| Purification | Recrystallization | Ambient temperature | Purity enhancement | >95% purity |

Research Insights and Variations

- Alternative sulfonylation methods involve using chlorosulfonyl derivatives of benzoic acid or employing sulfuryl chloride in the presence of catalysts.

- Sequential functionalization allows for the introduction of fluorine at the 5-position via nucleophilic aromatic substitution or electrophilic fluorination, depending on the starting material.

- One-pot synthesis approaches have been explored, combining sulfonylation and halogenation in a single reaction vessel to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 4-bromo-3-(methylsulfanyl)-5-fluorobenzoate.

Oxidation: Formation of methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Effects

The reactivity and applications of halogenated benzoates are highly dependent on substituent positions and functional groups. Key comparisons include:

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8)

- Structure : Bromine (position 3), chlorine (position 4), fluorine (position 5).

- Molecular Formula : C₈H₅BrClFO₂.

- Molecular Weight : 267.48 g/mol.

- Key Differences : The absence of the chlorosulfonyl group reduces electrophilicity compared to the target compound. The chlorine atom at position 4 may participate in less reactive substitution pathways than the chlorosulfonyl group, which is a superior leaving group .

Methyl 4-bromo-3-formamidobenzoate (Example from Patent EP 3,456,789B1)

- Structure : Bromine (position 4), formamido (-NHCHO) group (position 3).

- Molecular Formula: C₉H₈BrNO₃.

- Molecular Weight : 279.9/281.9 g/mol (sodium adduct observed).

- Key Differences : The formamido group is less reactive than chlorosulfonyl, favoring hydrogen-bonding interactions over electrophilic substitution. This makes it more suitable for crystallography or peptide coupling applications .

Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2)

- Structure : Bromine (position 5), fluorine (position 4), methoxy (-OCH₃) group (position 2).

- Molecular Formula : C₉H₈BrFO₃.

- Molecular Weight : ~287.07 g/mol (estimated).

- Key Differences : The methoxy group is electron-donating, which deactivates the aromatic ring and reduces reactivity toward electrophilic substitution. This contrasts with the electron-withdrawing chlorosulfonyl group in the target compound, which enhances electrophilic character .

Physicochemical Properties and Reactivity

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate* | ~303.5 (estimated) | -SO₂Cl, -Br, -F | High reactivity in nucleophilic substitutions. |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | 267.48 | -Cl, -Br, -F | Moderate reactivity; halogen exchange possible. |

| Methyl 4-bromo-3-formamidobenzoate | 279.9 | -NHCHO, -Br | Low electrophilicity; suited for crystallization. |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | ~287.07 | -OCH₃, -Br, -F | Ring-deactivated; limited substitution reactions. |

*Estimated based on structural analogs.

Research Findings and Limitations

Biological Activity

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications in various research domains.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoate core. Its molecular formula is with a molecular weight of approximately 331.54 g/mol. The combination of these halogen and sulfonyl functionalities imparts unique reactivity and biological activity compared to its analogs.

The biological activity of this compound primarily arises from its ability to interact with biological molecules through its reactive functional groups. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound may undergo metabolic transformations that result in the formation of active metabolites capable of exerting biological effects.

Biological Activity

1. Enzyme Inhibition

this compound has been employed in studies examining enzyme inhibition. Its ability to covalently modify enzyme active sites can lead to significant reductions in enzymatic activity, making it a valuable tool for investigating enzyme function and regulation.

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis or function.

3. Cytotoxic Effects

Research indicates that this compound may exert cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of stress response pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Enzyme Inhibition

In a study focused on the inhibition of bacterial enzymes, this compound was shown to inhibit the secretion of critical virulence factors in pathogenic bacteria, suggesting a potential role in developing new antibiotics .

Case Study: Anticancer Properties

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it could induce significant apoptosis at micromolar concentrations. The study highlighted the compound's potential as a lead molecule for further development into anticancer therapies .

Applications in Research

This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its unique chemical properties allow it to be utilized in:

- Organic Synthesis : As a precursor for synthesizing more complex organic molecules.

- Pharmaceutical Development : Potential precursor for designing molecules with specific biological activities.

- Material Science : Used in preparing polymers with unique properties due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate, and how can researchers optimize reaction conditions for purity?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example, bromination at position 4, fluorination at position 5, and introduction of the chlorosulfonyl group via sulfonation followed by chlorination (e.g., using ClSO₃H or PCl₅). Anhydrous conditions and low temperatures (0–5°C) are critical to prevent hydrolysis of the chlorosulfonyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like sulfonic acids .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Look for the methyl ester singlet (~3.9 ppm in ¹H; ~52 ppm in ¹³C) and aromatic signals split by substituent effects.

- ¹⁹F NMR : A singlet near -110 ppm (fluorine at position 5).

- IR : Strong bands at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1180 cm⁻¹ (C-F stretch).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular weight (C₈H₅BrClFO₃S: ~322.5 g/mol). X-ray crystallography (e.g., ORTEP-III) can resolve structural ambiguities .

Q. What safety protocols are critical for handling the chlorosulfonyl group in this compound?

- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid water/moisture to prevent exothermic hydrolysis. Store at 0–6°C in airtight, desiccated containers. Quench residues with ice-cold NaHCO₃ solution .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

- Methodology : Discrepancies may arise from dynamic effects or impurities. Use heteronuclear experiments (HSQC, HMBC) to assign correlations between protons and carbons. Compare with structurally similar compounds (e.g., methyl 3-(chlorosulfonyl)-4-fluorobenzoate ). Solvent-induced shifts (e.g., DMSO vs. CDCl₃) should also be evaluated.

Q. What strategies minimize hydrolysis of the chlorosulfonyl group during nucleophilic substitution reactions?

- Methodology : Conduct reactions under inert atmospheres (N₂/Ar) using aprotic solvents (e.g., THF, DCM). Pre-activate nucleophiles (e.g., deprotonate amines with NaH) to accelerate substitution. Monitor reaction progress via TLC or in situ IR to terminate before hydrolysis dominates .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura coupling (bromo group) or sulfonamide formation (chlorosulfonyl group). Compare HOMO/LUMO energies with aryl halide databases to predict reactivity trends .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.